Hdac6-IN-19

Epigenetics HDAC6 inhibition Cancer research

Hdac6-IN-19 (Compound 14g) is a tetrahydro-β-carboline-based HDAC6 inhibitor with demonstrated superiority over ACY-1215 (Ricolinostat) in broad-spectrum antiproliferative activity across leukemia, colon, melanoma, and breast cancer models. With an HDAC6 IC50 of 2.68 nM and 23–38 fold selectivity over HDAC1–3, it offers a wider therapeutic window than ACY-1215 (~11-fold). Good oral PK in mice enables flexible in vivo dosing. Choose Hdac6-IN-19 when maximal tumor cell growth inhibition is the primary objective.

Molecular Formula C26H23ClN4O3
Molecular Weight 474.9 g/mol
Cat. No. B12395891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-19
Molecular FormulaC26H23ClN4O3
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO
InChIInChI=1S/C26H23ClN4O3/c27-18-11-9-16(10-12-18)23-24-20(19-3-1-2-4-21(19)29-24)13-22(30-23)26(33)28-14-15-5-7-17(8-6-15)25(32)31-34/h1-12,22-23,29-30,34H,13-14H2,(H,28,33)(H,31,32)/t22-,23+/m1/s1
InChIKeyCOAJSLOYKGAEOP-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac6-IN-19 Procurement Guide: Biochemical and Cellular Potency Data for Tetrahydro-β-Carboline-Based Selective HDAC6 Inhibitor


Hdac6-IN-19 (Compound 14g) is a tetrahydro-β-carboline (THβC)-based hydroxamic acid derivative developed as a selective histone deacetylase 6 (HDAC6) inhibitor using a scaffold-hopping strategy [1]. The compound exhibits potent HDAC6 enzymatic inhibition with an IC₅₀ of 2.68 nM and demonstrates selectivity over class I HDACs (HDAC1, HDAC2, and HDAC3) with IC₅₀ values of 61.6 nM, 98.7 nM, and 103 nM, respectively . Hdac6-IN-19 shows broad-spectrum antiproliferative activity across leukemia, colon cancer, melanoma, and breast cancer cell lines, with in vitro activity superior to the clinical-stage HDAC6 inhibitor ACY-1215 (Ricolinostat) [1]. Additionally, the compound has demonstrated good oral pharmacokinetic properties in mice [1].

Hdac6-IN-19 Comparator Analysis: Why HDAC6 Inhibitors Are Not Interchangeable Tools


HDAC6 inhibitors cannot be treated as generic substitutes due to substantial scaffold-dependent variability in target selectivity profiles, off-target class I HDAC suppression, and cellular functional outcomes. Selective HDAC6 inhibitors are developed across diverse chemical scaffolds—including tetrahydro-β-carbolines (Hdac6-IN-19), hydroxamates (Nexturastat A), benzamides, and hydrazides—each producing distinct polypharmacology signatures [1]. The therapeutic window of an HDAC6 inhibitor is determined not solely by its primary HDAC6 IC₅₀ value but by the magnitude of selectivity against class I HDACs (HDAC1/2/3), whose inhibition is associated with dose-limiting hematological toxicities observed clinically [1]. Hdac6-IN-19 (Compound 14g) achieves an HDAC6 IC₅₀ of 2.68 nM with selectivity margins ranging from 23-fold to 38-fold over HDAC1–3, representing a scaffold-dependent selectivity profile distinct from alternatives such as Nexturastat A (~600-fold over HDAC1) and ACY-1215 (~11–12-fold over HDAC1–3) . Substituting one HDAC6 inhibitor for another without verifying scaffold-specific selectivity and cellular potency data introduces a quantifiable risk of altered experimental outcomes and data non-reproducibility.

Hdac6-IN-19 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Clinical HDAC6 Inhibitor ACY-1215


HDAC6 Enzymatic Potency: Hdac6-IN-19 vs. ACY-1215 (Ricolinostat)

In biochemical enzymatic assays, Hdac6-IN-19 (Compound 14g) demonstrates an HDAC6 IC₅₀ of 2.68 nM, representing approximately 1.9-fold greater potency than the clinical-stage HDAC6 inhibitor ACY-1215 (Ricolinostat), which exhibits an HDAC6 IC₅₀ of 5 nM in comparable cell-free enzymatic assays [1]. This difference in primary target engagement magnitude may translate to distinct dose-response relationships in cellular and in vivo experimental systems.

Epigenetics HDAC6 inhibition Cancer research

Class I HDAC Selectivity Profile Comparison: Hdac6-IN-19 vs. Nexturastat A

Hdac6-IN-19 exhibits HDAC6 selectivity over HDAC1, HDAC2, and HDAC3 of 23-fold, 37-fold, and 38-fold, respectively (based on IC₅₀ ratios of 61.6/2.68, 98.7/2.68, and 103/2.68) . This selectivity profile is substantially lower than that of Nexturastat A, which achieves approximately 600-fold selectivity over HDAC1 (HDAC1 IC₅₀ = 3020 nM; HDAC6 IC₅₀ = 5.02 nM) and >190-fold selectivity across other HDAC isoforms [1]. The contrasting selectivity profiles between these two HDAC6 inhibitors reflect scaffold-dependent class I HDAC engagement patterns, making them non-substitutable tools for experiments where class I HDAC activity is a critical variable.

HDAC selectivity Class I HDAC Therapeutic window

Broad-Spectrum Cellular Antiproliferative Activity: Direct Comparison with ACY-1215

In vitro antiproliferative assays across multiple tumor cell lines demonstrate that Hdac6-IN-19 (Compound 14g) exhibits broad-spectrum antiproliferative activity superior to that of ACY-1215 [1]. The compound effectively suppresses the proliferation and growth of leukemia, colon cancer, melanoma, and breast cancer cell lines [2]. While quantitative GI₅₀/IC₅₀ values for each individual cell line are not disaggregated in the available source materials, the study authors explicitly state that 14g showed antiproliferative activity better than ACY-1215 in this direct in vitro comparison [1].

Antiproliferative activity Cancer cell lines In vitro efficacy

Oral Bioavailability: Hdac6-IN-19 vs. Tubastatin A and ACY-1215

Hdac6-IN-19 (Compound 14g) demonstrated good pharmacokinetic properties in mice following oral administration [1]. For context, hydroxamic acid-based HDAC6 inhibitors exhibit widely variable oral bioavailability: Tubastatin A shows approximately 5.9% oral bioavailability in mice, while ACY-1215 is characterized as orally bioavailable but with lower exposure than certain hydrazide-based inhibitors [2]. Direct quantitative PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, F%) for Hdac6-IN-19 are not available in the public domain; however, the reported good oral PK properties distinguish it from poorly bioavailable HDAC6 inhibitors such as Tubastatin A, which requires intraperitoneal or intravenous administration for in vivo studies [3].

Pharmacokinetics Oral bioavailability In vivo applicability

Hdac6-IN-19 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Oncology Cell-Based Screening Requiring Maximal Antiproliferative Activity

Hdac6-IN-19 is optimally deployed in oncology research programs conducting cell-based antiproliferative screening across multiple cancer histotypes, including leukemia, colon cancer, melanoma, and breast cancer models. The compound's demonstrated superiority over ACY-1215 in broad-spectrum antiproliferative activity [1] positions it as a high-confidence tool compound for identifying HDAC6-dependent cancer cell vulnerabilities. Procurement should prioritize Hdac6-IN-19 over ACY-1215 when the primary screening objective is maximal tumor cell growth inhibition rather than isoform-specific mechanistic dissection.

In Vivo Murine Studies Requiring Oral Administration Feasibility

Hdac6-IN-19 is well-suited for in vivo mouse studies where oral dosing is preferred over intraperitoneal or intravenous administration due to experimental design constraints or animal welfare considerations. The compound's reported good oral pharmacokinetic properties in mice [1] provide a practical advantage over poorly bioavailable HDAC6 inhibitors such as Tubastatin A (5.9% oral bioavailability), which necessitate injection-based delivery [2]. Investigators should note that exact quantitative PK parameters are not publicly available; pilot PK studies are recommended to establish precise dosing regimens.

Comparative Pharmacology Studies Evaluating Scaffold-Dependent HDAC6 Selectivity Windows

Hdac6-IN-19 serves as an essential comparator tool in studies designed to evaluate the functional consequences of differential HDAC6/class I selectivity ratios. The compound's 23-fold to 38-fold selectivity over HDAC1–3 [1] occupies a distinct pharmacological space compared to highly selective inhibitors such as Nexturastat A (600-fold over HDAC1) [2] and moderately selective inhibitors such as ACY-1215 (11–12-fold over HDAC1–3) [3]. Procurement of Hdac6-IN-19 alongside these comparators enables systematic investigation of how class I HDAC engagement contributes to therapeutic efficacy versus toxicity.

Tetrahydro-β-Carboline Scaffold-Focused Drug Discovery Programs

Hdac6-IN-19 represents a benchmark compound for medicinal chemistry programs exploring tetrahydro-β-carboline (THβC)-based HDAC6 inhibitors. As a validated representative of this scaffold class with established enzymatic potency (HDAC6 IC₅₀ = 2.68 nM) and in vivo PK properties [1], the compound serves as a reference standard for evaluating novel THβC-derived analogs. Procurement is recommended for SAR studies requiring a characterized lead compound with published synthesis, biological characterization, and target engagement validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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